
(S)-4-(4-Bromophenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(4-Bromphenyl)pyrrolidin-2-on ist eine chirale Verbindung, die zur Klasse der Pyrrolidinone gehört. Sie weist eine Bromphenylgruppe auf, die an den Pyrrolidinonring gebunden ist und dem Molekül einzigartige chemische Eigenschaften verleiht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (S)-4-(4-Bromphenyl)pyrrolidin-2-on umfasst typischerweise die folgenden Schritte:
Ausgangsstoffe: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsstoffe, wie z. B. 4-Brombenzaldehyd und (S)-Prolin.
Kondensationsreaktion: Der 4-Brombenzaldehyd unterliegt einer Kondensationsreaktion mit (S)-Prolin in Gegenwart eines geeigneten Katalysators, um eine intermediäre Schiff'sche Base zu bilden.
Cyclisierung: Die Schiff'sche Base wird dann unter kontrollierten Bedingungen einer Cyclisierung unterzogen, um (S)-4-(4-Bromphenyl)pyrrolidin-2-on zu ergeben.
Industrielle Produktionsmethoden
In einer industriellen Umgebung kann die Produktion von (S)-4-(4-Bromphenyl)pyrrolidin-2-on optimierte Reaktionsbedingungen umfassen, wie z. B.:
Temperaturkontrolle: Aufrechterhaltung spezifischer Temperaturbereiche, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Katalysatoren: Verwendung effizienter Katalysatoren, um die Reaktion zu beschleunigen.
Reinigung: Anwendung von Reinigungsverfahren wie Umkristallisation oder Chromatographie, um das Endprodukt zu erhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
(S)-4-(4-Bromphenyl)pyrrolidin-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können reduzierte Formen der Verbindung ergeben.
Substitution: Das Bromatom in der Bromphenylgruppe kann durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid durchgeführt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation Oxo-Derivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können.
Wissenschaftliche Forschungsanwendungen
(S)-4-(4-Bromphenyl)pyrrolidin-2-on hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter Enzyminhibition und Rezeptorbindung.
Medizin: Die Forschung erforscht ihr Potenzial als pharmazeutisches Zwischenprodukt für die Arzneimittelentwicklung.
Industrie: Sie findet Anwendungen in der Produktion von Spezialchemikalien und -materialien.
Wirkmechanismus
Der Wirkmechanismus von (S)-4-(4-Bromphenyl)pyrrolidin-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Bromphenylgruppe und der Pyrrolidinonring spielen eine entscheidende Rolle bei der Bindung an Enzyme oder Rezeptoren und modulieren deren Aktivität. Die genauen Wege und Ziele hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(4-Bromophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
(S)-4-(4-Bromophenyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Industry: It finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-4-(4-Bromophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The bromophenyl group and pyrrolidinone ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(R)-4-(4-Bromphenyl)pyrrolidin-2-on: Das Enantiomer der Verbindung mit unterschiedlicher Stereochemie.
4-(4-Chlorphenyl)pyrrolidin-2-on: Eine ähnliche Verbindung mit einem Chloratom anstelle von Brom.
4-Phenylpyrrolidin-2-on: Eine Verbindung ohne den Halogensubstituenten.
Einzigartigkeit
(S)-4-(4-Bromphenyl)pyrrolidin-2-on ist aufgrund seiner spezifischen Stereochemie und des Vorhandenseins der Bromphenylgruppe einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es für gezielte Forschung und Anwendungen wertvoll.
Eigenschaften
Molekularformel |
C10H10BrNO |
|---|---|
Molekulargewicht |
240.10 g/mol |
IUPAC-Name |
(4S)-4-(4-bromophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10BrNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m1/s1 |
InChI-Schlüssel |
JHTJSUCXKXNRAX-MRVPVSSYSA-N |
Isomerische SMILES |
C1[C@H](CNC1=O)C2=CC=C(C=C2)Br |
Kanonische SMILES |
C1C(CNC1=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Fluorophenyl)-5,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11790898.png)
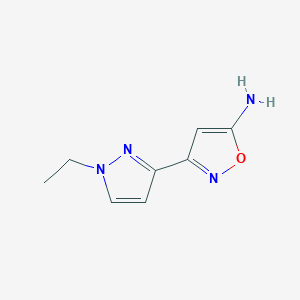
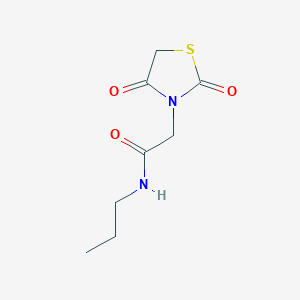
![2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylbutanamide](/img/structure/B11790911.png)

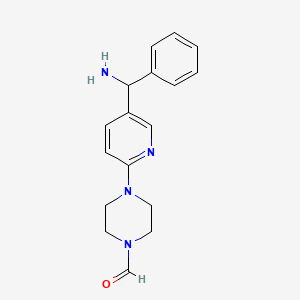


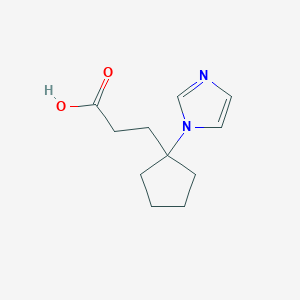

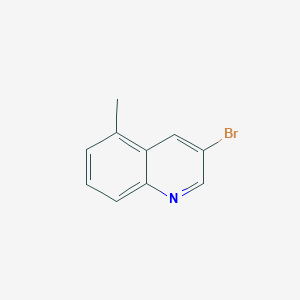


![8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B11790969.png)
